molecular formula C17H14N2O3 B2475751 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid CAS No. 934063-51-1

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

Cat. No. B2475751
CAS RN: 934063-51-1
M. Wt: 294.31
InChI Key: UVNXMKDRYFFUOD-UHFFFAOYSA-N
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Description

“3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid” is a derivative of quinoxaline . It is also known as 2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-phenyl- . The molecular formula of this compound is C17H14N2O3 and it has a molecular weight of 294.3 .

Scientific Research Applications

Pharmacological Review of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antidiabetic activities (Naveed et al., 2018). These compounds, naturally found in green coffee extracts and tea, showcase the potential for a broad range of therapeutic roles due to their ability to modulate lipid metabolism and glucose in metabolic-related disorders.

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, known for their anticancer properties, have received significant attention for their potential as traditional and synthetic antitumor agents. The pharmacological interest in these compounds has grown due to their effectiveness against various types of cancer, underscoring the medicinal value of investigating similar compounds for their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).

Role of Caffeic Acid in Neuroprotection and Alzheimer's Disease

Caffeic acid and its derivatives have demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease. These compounds offer potential therapeutic benefits through antioxidant effects and specific mechanisms targeting β-amyloid formation and aggregation (Habtemariam, 2017).

Antioxidant Properties of Hydroxycinnamic Acids

The structure-activity relationships of hydroxycinnamic acids (HCAs) have been explored to generate more potent antioxidant molecules. The presence of an unsaturated bond on the side chain is crucial for their activity, highlighting the importance of structural features in their antioxidant efficacy (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNXMKDRYFFUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

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